Boc Protection Increases ω-Transaminase Enantioselectivity by 13% ee and Reaction Rate by up to 50-Fold Relative to Unprotected Substrate
Carbamate protection of 3-aminopyrrolidine (3AP) with Boc produces a substantial improvement in both enantioselectivity and reaction rate during ω-transaminase-catalyzed kinetic resolution compared to unprotected 3AP. While unprotected 3AP achieved only 86% enantiomeric excess (ee), Boc-protected 3-aminopiperidine yielded 96% ee at 55% conversion, and Cbz-protected 3AP attained >99% ee at 50% conversion—representing a 13% ee gain attributable to carbamate protection . More significantly, the reaction rate increased up to 50-fold using protected substrates versus unprotected 3AP .
| Evidence Dimension | Enantioselectivity (ee) in ω-transaminase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | >99% ee (Cbz-protected 3AP) at 50% conversion; 96% ee (Boc-protected 3-aminopiperidine) at 55% conversion |
| Comparator Or Baseline | Unprotected 3-aminopyrrolidine: 86% ee |
| Quantified Difference | ≥13% ee absolute increase; rate increase up to 50-fold |
| Conditions | ω-Transaminase (ATA-117, ATA-113, or variants), kinetic resolution assay, pH 7.5-8.0, 30-37°C, 24 h |
Why This Matters
Procurement of Boc-protected pyrrolidin-3-yl carbamate directly enables stereochemically pure (>99% ee) chiral amine synthesis that is kinetically inaccessible or impractical with unprotected starting materials.
- [1] Höhne M, Robins K, Bornscheuer UT. A Protection Strategy Substantially Enhances Rate and Enantioselectivity in ω-Transaminase-Catalyzed Kinetic Resolutions. Adv Synth Catal. 2008;350:807-812. DOI: 10.1002/adsc.200800030. View Source
